molecular formula C13H14N4 B13345322 2-(5-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile

2-(5-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile

Cat. No.: B13345322
M. Wt: 226.28 g/mol
InChI Key: QPYLFSGAQGASLX-UHFFFAOYSA-N
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Description

2-(5-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile is a complex organic compound that features a pyrazole ring substituted with an isopropyl group and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with α,β-unsaturated nitriles under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(5-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Amides or substituted nitriles.

Scientific Research Applications

2-(5-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(5-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-isopropyl-5-thieno[3,2-b]thiophen-2-yl-1,3,4-oxadiazole
  • (E)-2-(3-(substitutedstyryl)-5-(substitutedphenyl)-4,5-dihydropyrazol-1-yl)benzo[d]thiazole derivatives

Uniqueness

2-(5-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with a pyridine ring and an isopropyl group makes it a versatile compound for various applications.

Properties

Molecular Formula

C13H14N4

Molecular Weight

226.28 g/mol

IUPAC Name

2-(5-propan-2-yl-3-pyridin-2-ylpyrazol-1-yl)acetonitrile

InChI

InChI=1S/C13H14N4/c1-10(2)13-9-12(16-17(13)8-6-14)11-5-3-4-7-15-11/h3-5,7,9-10H,8H2,1-2H3

InChI Key

QPYLFSGAQGASLX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NN1CC#N)C2=CC=CC=N2

Origin of Product

United States

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